REACTION_CXSMILES
|
[NH:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[ClH:9].[CH3:10][NH:11][CH3:12].[CH2:13]=O>O>[ClH:9].[CH3:10][N:11]([CH2:13][C:7]1[C:5](=[O:6])[NH:4][C:2](=[O:3])[NH:1][CH:8]=1)[CH3:12] |f:1.2,5.6|
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Name
|
|
Quantity
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56.05 g
|
Type
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reactant
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Smiles
|
N1C(=O)NC(=O)C=C1
|
Name
|
|
Quantity
|
81.55 g
|
Type
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reactant
|
Smiles
|
Cl.CNC
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Name
|
|
Quantity
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61 mL
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Type
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reactant
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Smiles
|
C=O
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated
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Type
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CUSTOM
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Details
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the product triturated with methanol
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Type
|
FILTRATION
|
Details
|
After filtration
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Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(C)CC=1C(NC(NC1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |